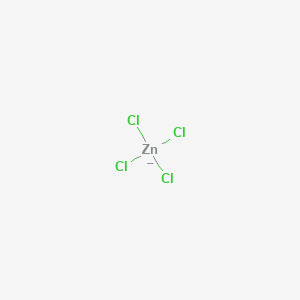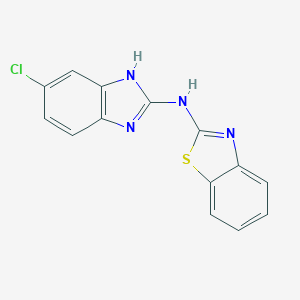
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one, also known as curcumin, is a natural compound found in the rhizome of the Curcuma longa plant. It has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in scientific research for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one is complex and involves multiple pathways. It has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Curcumin also has antioxidant properties and can scavenge free radicals, which contribute to oxidative stress and inflammation.
生化学的および生理学的効果
Curcumin has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It can also improve cognitive function, reduce the risk of cardiovascular diseases, and regulate blood sugar levels.
実験室実験の利点と制限
One advantage of using 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one in lab experiments is its low toxicity and high bioavailability. It is also readily available and relatively inexpensive. However, one limitation is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are numerous future directions for 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one research, including exploring its potential therapeutic applications in other diseases, improving its bioavailability, and developing novel formulations for targeted delivery. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one and its potential interactions with other drugs.
Conclusion
Curcumin is a natural compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for further research. While there are limitations to its use in lab experiments, its low toxicity and high bioavailability make it a valuable tool for scientific research.
合成法
Curcumin can be synthesized through various methods, including extraction from the Curcuma longa plant, chemical synthesis, and microbial synthesis. The most commonly used method is extraction from the plant, which involves grinding the rhizome and extracting the 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-oneoids through solvent extraction.
科学的研究の応用
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. Studies have shown that 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
特性
製品名 |
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)-2-propen-1-one |
|---|---|
分子式 |
C19H20O6 |
分子量 |
344.4 g/mol |
IUPAC名 |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H20O6/c1-22-13-10-16(21)14(18(11-13)24-3)6-7-15(20)12-5-8-17(23-2)19(9-12)25-4/h5-11,21H,1-4H3/b7-6+ |
InChIキー |
BGEVJUMWUMFIFP-VOTSOKGWSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2OC)OC)O)OC |
SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=C(C=C(C=C2OC)OC)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=C(C=C(C=C2OC)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)

![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)




![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)



